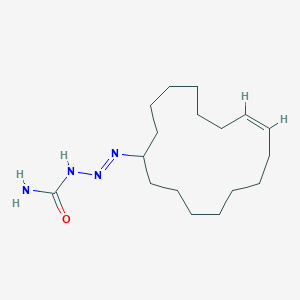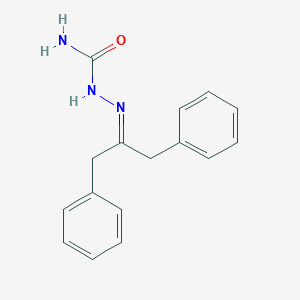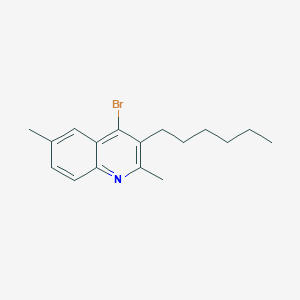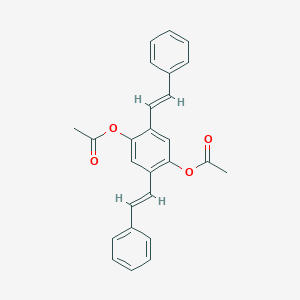![molecular formula C14H10ClNO4S3 B296071 Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B296071.png)
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate, also known as DCDT or N,N'-dicyclohexylcarbodiimide, is a chemical compound widely used in scientific research applications. DCDT is a potent coupling agent that is used to activate carboxylic acids for peptide synthesis, protein labeling, and other biochemical reactions.
作用机制
The mechanism of action of Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate involves the formation of an activated ester intermediate that reacts with a nucleophile such as an amine or thiol group. This compound reacts with carboxylic acids to form an O-acylisourea intermediate, which is highly reactive and can react with a nucleophile to form an amide or ester bond. This compound is a potent coupling agent that can activate carboxylic acids even in the presence of other functional groups.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is not used as a drug or therapeutic agent. This compound is a synthetic compound that is used exclusively in scientific research applications.
实验室实验的优点和局限性
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate has several advantages for lab experiments. It is a potent coupling agent that can activate carboxylic acids even in the presence of other functional groups. This compound is also compatible with a wide range of solvents and reaction conditions, making it a versatile reagent for peptide synthesis and protein labeling. However, this compound has some limitations as well. It is a toxic and irritant compound that should be handled with care. This compound can also react with water to form urea, which can interfere with peptide synthesis reactions.
未来方向
There are several future directions for research on Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate. One area of research is the development of new coupling agents that are less toxic and more efficient than this compound. Another area of research is the development of new synthetic methods for this compound that are more environmentally friendly and cost-effective. Additionally, there is a need for further research on the mechanism of action of this compound and its interactions with other reagents and functional groups.
合成方法
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is synthesized by reacting 4-chlorobenzothioamide with dimethyl dithiocarbonate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is a straightforward process that can be easily scaled up for industrial production.
科学研究应用
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is widely used in scientific research applications due to its ability to activate carboxylic acids for peptide synthesis, protein labeling, and other biochemical reactions. This compound is commonly used in solid-phase peptide synthesis to activate carboxylic acids for coupling with amino acids. This compound is also used in protein labeling reactions to attach fluorescent or radioactive tags to proteins for imaging or quantification purposes.
属性
分子式 |
C14H10ClNO4S3 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC 名称 |
dimethyl 2-(4-chlorobenzenecarbothioyl)imino-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H10ClNO4S3/c1-19-12(17)9-10(13(18)20-2)23-14(22-9)16-11(21)7-3-5-8(15)6-4-7/h3-6H,1-2H3 |
InChI 键 |
VAENEDCUZZPIOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC(=NC(=S)C2=CC=C(C=C2)Cl)S1)C(=O)OC |
规范 SMILES |
COC(=O)C1=C(SC(=NC(=S)C2=CC=C(C=C2)Cl)S1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)


![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)



![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)

![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)

